molecular formula C19H18N4O3S2 B2540437 (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 333747-28-7

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2540437
CAS No.: 333747-28-7
M. Wt: 414.5
InChI Key: KJSGQYAAXNOMAX-JXMROGBWSA-N
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Description

(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide (CAS 333747-28-7) is a chemical compound with the molecular formula C 19 H 18 N 4 O 3 S 2 and a molecular weight of 414.50 g/mol . It is a synthetic derivative featuring a sulfonamide group linked to a 4,6-dimethylpyrimidine amine and an (E)-configured acrylamide group connected to a thiophene ring . This specific molecular architecture, particularly the sulfonamide scaffold, is of significant interest in medicinal chemistry. Sulfonamide derivatives are widely investigated in scientific research for their potential biological activities, which have historically included antibacterial properties . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a standard in analytical studies. It is also a candidate for high-throughput screening to explore its potential interactions with various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13-12-14(2)21-19(20-13)23-28(25,26)17-8-5-15(6-9-17)22-18(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSGQYAAXNOMAX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation of 4-Aminobenzenesulfonyl Chloride

The pyrimidine sulfonamide moiety is constructed by reacting 4-aminobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine under basic conditions:

4-aminobenzenesulfonyl chloride + 4,6-dimethylpyrimidin-2-amine  
→ 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline (Intermediate A)  

Conditions :

  • Solvent: Dichloromethane or THF
  • Base: Triethylamine (2.5 eq)
  • Temperature: 0°C → RT, 12–18 h.

Key Data :

  • Yield: 68–72% (patent data).
  • Purification: Recrystallization from acetonitrile/water (1:1).

Alternative One-Pot Guanidinium Salt Route

A patent (WO2011067362A1) describes a one-pot method for analogous pyrimidine sulfonamides:

  • React aniline with cyanamide in aqueous HCl to form phenylguanidinium chloride.
  • Condense with acetylacetone under basic conditions to yield the pyrimidine ring.

Adaptation for Target Intermediate :

  • Replace acetylacetone with a sulfonated diketone to introduce the sulfamoyl group.

Synthesis of (2E)-3-(Thiophen-2-yl)Prop-2-Enoyl Chloride

Knoevenagel Condensation

Thiophene-2-carbaldehyde undergoes condensation with malonic acid to form the α,β-unsaturated acid:

Thiophene-2-carbaldehyde + malonic acid  
→ (2E)-3-(thiophen-2-yl)prop-2-enoic acid  

Conditions :

  • Catalyst: Piperidine (10 mol%)
  • Solvent: Pyridine, 80°C, 6 h.
  • Yield: ~85% (PubChem analog data).

Acyl Chloride Formation

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride :

(2E)-3-(Thiophen-2-yl)prop-2-enoic acid + SOCl₂  
→ (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride (Intermediate B)  

Conditions :

  • Solvent: Anhydrous DCM
  • Temperature: Reflux, 2 h.

Amide Coupling to Assemble the Final Product

Intermediate A and B are coupled via nucleophilic acyl substitution:

4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline + (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride  
→ (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide  

Conditions :

  • Base: Triethylamine (3 eq)
  • Solvent: Dry THF or DMF
  • Temperature: 0°C → RT, 4–6 h.

Optimization Notes :

  • Stereoselectivity : The E-configuration is preserved by maintaining low temperatures during coupling.
  • Yield : 65–70% (based on analogous enamide syntheses).

Purification and Characterization

Crystallization

The crude product is purified via sequential solvent washes:

  • Acetonitrile to remove polar impurities.
  • Hexane/ethyl acetate (3:1) for recrystallization.

Analytical Data (Projected)

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.12 (d, J = 15.6 Hz, 1H, CH=), 7.89–7.20 (m, 9H, Ar-H), 6.75 (s, 1H, pyrimidine-H), 2.45 (s, 6H, CH₃).
  • HPLC Purity : ≥98% (method adapted from Ambeed protocols).

Alternative Synthetic Strategies

Heck Coupling Approach

A palladium-catalyzed coupling could construct the enamide backbone:

4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenylacrylamide + 2-bromothiophene  
→ Target compound  

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: PPh₃
  • Base: Et₃N
  • Solvent: Toluene, 100°C, 24 h.

Advantage : Avoids handling acyl chlorides.
Challenge : Lower yields (~55%) due to competing side reactions.

Scale-Up Considerations

Industrial-scale production would prioritize:

  • Cost-Efficiency : Use one-pot methods to minimize isolation steps.
  • Safety : Replace thionyl chloride with oxalyl chloride for safer acyl chloride synthesis.
  • Green Chemistry : Explore biocatalytic amidation to reduce solvent waste.

Chemical Reactions Analysis

Reactivity of the Sulfamoylphenyl Group

The sulfamoyl group (-SO₂NH-) exhibits moderate stability under physiological conditions but can participate in hydrolysis and substitution reactions:

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis Concentrated HCl (reflux)4-Aminobenzenesulfonic acid + 4,6-dimethylpyrimidin-2-amineObserved in analogs like CID 1010709 , where sulfamoyl cleavage occurs under strong acidic conditions.
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFN-Alkylated sulfonamide derivativesLimited steric hindrance at the NH group enables alkylation, as seen in sulfamethazine derivatives.
Acylation Acetyl chloride, pyridineN-Acetylated productsRequires activation of the sulfonamide nitrogen but is feasible in non-polar solvents .

Pyrimidine Ring Modifications

The 4,6-dimethylpyrimidin-2-yl group undergoes electrophilic aromatic substitution (EAS) at specific positions:

Reaction TypeReagentsPosition of SubstitutionOutcome
Nitration HNO₃/H₂SO₄C-5 (meta to methyl groups)Electron-donating methyl groups direct nitration to the less hindered meta position .
Halogenation Cl₂/FeCl₃C-5Chlorination occurs selectively due to steric and electronic effects .
Oxidation KMnO₄/H⁺Pyrimidine N-oxide formationLimited reactivity under mild conditions; requires harsh oxidants .

Thiophene Ring Reactivity

The thiophen-2-yl group participates in electrophilic substitutions and cross-coupling reactions:

Reaction TypeConditionsProductsNotes
Sulfonation SO₃/H₂SO₄Thiophene-2-sulfonic acid derivativeOccurs at the α-position (C-5) due to electron-rich sulfur.
Bromination Br₂/FeBr₃5-Bromo-thiophene derivativeRegioselectivity confirmed via X-ray studies of analogs .
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂Biaryl derivativesThiophene’s π-system facilitates cross-coupling, yielding hybrid structures .

α,β-Unsaturated Enamide System

The (2E)-configured enamide is reactive toward nucleophiles and reducing agents:

Reaction TypeReagentsProductsStereochemistry
Michael Addition RNH₂, EtOHβ-Amino amide derivativesAnti-addition due to E-configuration .
Hydrogenation H₂/Pd-CSaturated amide (2Z)-isomerStereospecific reduction to cis-alkane .
Cycloaddition Dienophiles (e.g., maleic anhydride)Six-membered cyclic adductsDiels-Alder reactivity observed in similar enamide systems .

Interfunctional Group Interactions

Synergistic effects between functional groups influence reactivity:

  • Thiophene-Pyrimidine Electronic Effects : The electron-rich thiophene enhances the electrophilicity of the enamide’s β-carbon, promoting nucleophilic attacks.

  • Sulfamoyl Group as a Leaving Group : Under basic conditions, the sulfamoyl moiety can act as a leaving group, enabling aryl radical formation .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

CompoundStructural FeatureReactivity Difference
CID 1010709 Phenoxyacetamide groupHigher stability toward hydrolysis due to lack of α,β-unsaturation.
CID 2858992 Piperazine-dione substituentEnhanced susceptibility to nucleophilic ring-opening reactions.
SulphamethazineSimpler sulfonamide structureFaster sulfamoyl hydrolysis due to reduced steric hindrance.

Theoretical and Experimental Data Gaps

While analog studies provide foundational insights, specific experimental data for (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide remain sparse. Priority research areas include:

  • Kinetic studies of sulfamoyl hydrolysis.

  • Catalytic asymmetric hydrogenation of the enamide.

  • In silico modeling of EAS regioselectivity on the pyrimidine ring.

This compound’s multifunctional architecture positions it as a versatile scaffold for targeted synthetic modifications, meriting further empirical investigation.

Scientific Research Applications

Research indicates that compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide exhibit various biological activities:

  • Antibacterial Activity :
    • Compounds with similar structures have shown significant antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
  • Anti-inflammatory Effects :
    • The sulfamoyl group in the compound may contribute to anti-inflammatory activities by inhibiting specific enzymes involved in inflammatory pathways .
  • Cytotoxicity :
    • Preliminary studies suggest that this compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This property is crucial for developing targeted cancer therapies .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its application in therapeutics. Techniques such as:

  • Molecular Docking :
    • This computational method helps predict how the compound binds to specific enzymes or receptors, providing insights into its mechanism of action.
  • Surface Plasmon Resonance :
    • This technique measures binding affinities in real-time, allowing researchers to assess the effectiveness of the compound against various targets.

Case Studies and Research Findings

Recent studies have highlighted several case studies involving derivatives of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against resistant strains of bacteria .
Study 2Showed promising results in inhibiting cancer cell proliferation in vitro .
Study 3Investigated anti-inflammatory properties using animal models, revealing a reduction in inflammatory markers .

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. Additionally, the compound’s aromatic and thiophene moieties can interact with various receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in

lists pyrimidine derivatives (e.g., "4-methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline") and sulfonamide-based compounds (e.g., "5-tert-Butyl-2-methyl-benzenesulfonamide"). These share partial structural motifs with the target compound but lack the conjugated enamide-thiophene system. Key differences include:

  • Substituent diversity : The target compound’s 4,6-dimethylpyrimidine sulfamoyl group is distinct from simpler pyrimidine or sulfonamide derivatives in .
  • Backbone configuration : The (2E)-enamide linker in the target compound may confer rigidity and influence binding affinity compared to flexible alkyl chains in listed analogues.

Patent Compounds in

describes complex spirocyclic carboxamides (e.g., "7-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluorome-thyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide"). While these share pyrimidine and carboxamide functionalities, their macrocyclic frameworks and fluorinated substituents contrast sharply with the target compound’s planar, non-fluorinated structure.

Computational Tools in and

The SHELX system () and ORTEP-III () are critical for crystallographic analysis. These tools could theoretically resolve the target compound’s 3D structure and compare it with analogues. For example:

  • Bond angles/distances : SHELXL might reveal how the (2E)-enamide configuration affects molecular geometry versus (2Z) isomers.
  • Electron density mapping : ORTEP-3 could visualize steric clashes or conjugation in the thiophene-pyrimidine system, differentiating it from less conjugated analogues.

Limitations of Available Evidence

No direct pharmacological, synthetic, or thermodynamic data for the target compound or its analogues are provided in the evidence. The absence of comparative studies on potency, selectivity, or ADMET profiles precludes a rigorous structure-activity relationship (SAR) analysis.

Proposed Framework for Future Comparisons

Using methodologies from the evidence, a hypothetical comparison could include:

Parameter Target Compound Pyrimidine Analogues () Patent Compounds ()
Core Structure Enamide-thiophene Simple pyrimidine/sulfonamide Spirocyclic carboxamide
Substituent Complexity Moderate Low High (fluorinated, macrocyclic)
Computational Analysis SHELX/ORTEP Not reported Likely requires advanced tools

Biological Activity

The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest for its potential biological activities. Its structure includes a prop-2-enamide backbone, a pyrimidine ring, and a thiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molar mass of approximately 372.46 g/mol. The presence of the sulfamoyl group and the thiophene ring is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antibacterial Effects : Compounds with sulfonamide groups are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis.
  • Anticonvulsant Activity : Some derivatives have shown promise in seizure models, indicating potential use in epilepsy treatment.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to therapeutic effects.
  • Cellular Interactions : Its structural components allow it to engage with cellular membranes and intracellular targets.

Anticonvulsant Activity

A study on related compounds demonstrated robust anticonvulsant activity in several animal models. For instance, a derivative exhibited an ED50 value of 49.6 mg/kg in the maximal electroshock (MES) test and 31.3 mg/kg in the 6 Hz model of drug-resistant epilepsy . These findings suggest that similar structural motifs may confer anticonvulsant properties.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can reduce inflammation in animal models. For example, one study reported significant reductions in paw edema in carrageenan-induced inflammation models . This suggests that the compound could be further explored for its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity Type Model/Assay ED50 Value (mg/kg) Reference
AnticonvulsantMaximal Electroshock (MES)49.6
Anticonvulsant6 Hz Seizure Model31.3
Anti-inflammatoryCarrageenan-Induced EdemaSignificant Reduction

Q & A

Basic: What are the optimal synthetic routes for (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
A robust synthetic route involves coupling a sulfamoyl-functionalized phenyl intermediate with a thiophene-containing acrylamide precursor. Key steps include:

  • Sulfamoylation : React 4,6-dimethylpyrimidin-2-amine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine), followed by reduction of the nitro group to an amine .
  • Acrylamide Formation : Use a Horner-Wadsworth-Emmons reaction to generate the (E)-configured acrylamide moiety, ensuring stereochemical control via phosphonate intermediates .
  • Optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading, solvent polarity) to maximize yield and purity. For example, fractional factorial designs can identify critical parameters .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., chloroform/acetone mixtures) and refine structures using SHELXL . ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
  • Spectroscopy : Confirm the (E)-configuration via NOESY NMR (absence of cross-peaks between thiophene and pyrimidine protons). FT-IR can validate sulfonamide (N–H stretch at ~3300 cm⁻¹) and acrylamide (C=O at ~1650 cm⁻¹) groups .

Advanced: How can molecular docking protocols (e.g., AutoDock Vina) be tailored to study this compound’s interactions with biological targets like kinases or sulfonamide-binding enzymes?

Methodological Answer:

  • Grid Parameterization : Define the binding pocket using co-crystallized ligand coordinates (PDB). Adjust grid dimensions to accommodate the compound’s extended π-system (thiophene and pyrimidine groups) .
  • Scoring Function : Use the Vina scoring function with modified weights for hydrogen bonding (sulfamoyl group) and hydrophobic interactions (methyl groups on pyrimidine). Multithreading reduces computation time for large ligand libraries .
  • Validation : Compare docking poses with experimental SAR data (e.g., methyl group substitutions on pyrimidine affecting binding affinity) .

Advanced: How can crystallographic data contradictions (e.g., disordered thiophene rings) be resolved during structure refinement?

Methodological Answer:

  • Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered thiophene or sulfamoyl groups. Apply similarity restraints (SIMU) to maintain reasonable geometry .
  • Electron Density Maps : Calculate omit maps to confirm the (E)-configuration of the acrylamide moiety. For weak density regions, incorporate solvent masking (SWAT) to improve model accuracy .

Advanced: What structure-activity relationship (SAR) strategies are recommended for designing analogs with enhanced metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the thiophene ring with a fluorinated benzene (e.g., 3,5-difluorophenyl) to improve metabolic resistance while retaining π-stacking interactions .
  • Sulfamoyl Modifications : Introduce trifluoromethyl groups (as in EP 4374877A2) to enhance lipophilicity and reduce oxidative metabolism .
  • In Vitro Assays : Use hepatic microsomes to quantify metabolic half-life changes after structural modifications. LC-MS/MS tracks metabolite formation .

Advanced: How can flow chemistry systems be adapted for continuous synthesis of this compound to improve scalability and reproducibility?

Methodological Answer:

  • Reactor Design : Use a tubular reactor with segmented flow (aqueous/organic phases) to prevent clogging from insoluble intermediates.
  • Real-Time Monitoring : Integrate inline IR or UV-vis spectroscopy to detect reaction completion (e.g., disappearance of acrylamide precursor’s absorbance at 260 nm) .
  • Scale-Up : Optimize residence time (τ) and temperature gradients using computational fluid dynamics (CFD) simulations to maintain reaction efficiency at larger scales .

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